![molecular formula C24H19ClN4O2S2 B4109606 2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4109606.png)
2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-benzothiazol-2-ylacetamide
Description
Synthesis Analysis
The synthesis of similar compounds involves complex reactions that incorporate various functional groups into the molecular structure, aiming for specific biological activities. For instance, compounds like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride have been synthesized as potent inhibitors with enhanced aqueous solubility and oral absorption, indicating the importance of thoughtful molecular design in synthesis (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this family is carefully analyzed to ensure the desired biological activity. Techniques such as X-ray crystallography and NMR spectroscopy are common in confirming the structures. For example, studies have employed quantum mechanical and spectroscopic investigations (FT-IR, 13C, 1H NMR, UV) to analyze the electronic, NMR, vibrational, and structural properties of related compounds, providing insight into their stability and activity (Diwaker, 2014).
Chemical Reactions and Properties
The chemical properties of such compounds, including reactivity and stability, are influenced by their functional groups. For example, the introduction of acyl, thio, and chloro groups can significantly affect a compound's reactivity with biological targets, as seen in the synthesis and evaluation of benzothiazoles for antitumor activity, where acetylation plays a crucial role (Chua et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for the practical application of these compounds. Enhanced aqueous solubility, for instance, is vital for oral bioavailability, as demonstrated in the development of ACAT inhibitors (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical stability, reactivity, and interactions with biological molecules are central to the compound's efficacy as a therapeutic agent. Studies like those on benzothiazoles highlight the importance of N-acetylation in modulating antitumor activities, underscoring the role of chemical modifications in achieving desired biological effects (Chua et al., 1999).
Future Directions
properties
IUPAC Name |
2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S2/c1-13-21(14(2)30)22(15-7-9-16(25)10-8-15)17(11-26)23(27-13)32-12-20(31)29-24-28-18-5-3-4-6-19(18)33-24/h3-10,22,27H,12H2,1-2H3,(H,28,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEIHMQSCZZUGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=NC3=CC=CC=C3S2)C#N)C4=CC=C(C=C4)Cl)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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